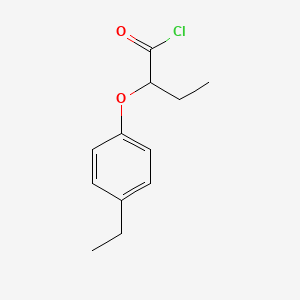

2-(4-Ethylphenoxy)butanoyl chloride

Description

Overview of Acyl Chlorides in Contemporary Organic Chemistry

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. wikipedia.org They are highly reactive derivatives of carboxylic acids and serve as crucial intermediates in a vast array of organic synthesis reactions. wikipedia.orgcatalysis.blog Their heightened reactivity is primarily due to the electron-withdrawing nature of the adjacent chlorine atom, which polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack. catalysis.blognumberanalytics.com This inherent reactivity makes acyl chlorides more potent than other carboxylic acid derivatives like esters or amides for many transformations. wikipedia.org

In modern organic chemistry, acyl chlorides are indispensable reagents for creating new carbon-carbon and carbon-heteroatom bonds. catalysis.blog They are widely used in acylation reactions, such as the synthesis of esters from alcohols, amides from amines, and in Friedel-Crafts acylations to form ketones. wikipedia.orgnumberanalytics.com The reactions are typically rapid and often proceed to completion, making them efficient for producing a diverse range of chemical structures. savemyexams.com While traditional methods for synthesizing acyl chlorides can generate acidic byproducts, newer methods are being developed that operate under milder conditions, expanding their applicability to acid-sensitive substrates. organic-chemistry.org

Structural Characteristics of 2-(4-Ethylphenoxy)butanoyl chloride

2-(4-Ethylphenoxy)butanoyl chloride is a specific acyl chloride derivative with a more complex molecular architecture. Its structure features a butanoyl chloride backbone, where the second carbon is substituted with a phenoxy group, which in turn is substituted at the para (4-position) with an ethyl group. This combination of an ether linkage and an aromatic ring introduces specific electronic and steric properties that influence its reactivity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H15ClO2 | chemsrc.comscbt.com |

| Molecular Weight | 226.70 g/mol | scbt.com |

| IUPAC Name | 2-(4-ethylphenoxy)butanoyl chloride | sigmaaldrich.com |

| Boiling Point (Predicted) | 294.9±15.0 °C at 760 mmHg | chemsrc.com |

| Density (Predicted) | 1.1±0.1 g/cm³ | chemsrc.com |

Foundational Research Gaps and Motivations for Investigation

A review of the scientific literature indicates a significant lack of dedicated research on 2-(4-Ethylphenoxy)butanoyl chloride. While its constituent functional groups—acyl chloride and phenoxy ether—are well-studied, the specific properties and reactivity of this combined structure remain largely undocumented in peer-reviewed studies. This absence of data presents a clear research gap.

The motivation to investigate this compound stems from several areas:

Novel Building Block: The molecule's structure suggests it could be a valuable intermediate in synthesizing more complex molecules. The phenoxy ether linkage is a common motif in pharmaceuticals and agrochemicals, and the reactive acyl chloride handle provides a direct route for further chemical modification.

Comparative Reactivity Studies: Research is needed to understand how the 4-ethylphenoxy group at the alpha-position of the butanoyl chloride influences its reactivity compared to simpler acyl chlorides like butyryl chloride. nih.gov The electronic effects of the substituted phenoxy ring could modulate the electrophilicity of the carbonyl carbon, potentially leading to unique selectivity in reactions.

Synthesis of Novel Derivatives: The compound is a precursor for a wide range of potential ester and amide derivatives. A systematic investigation into its reactions with various nucleophiles (alcohols, phenols, amines) could yield a library of new compounds with potentially interesting biological or material properties. For instance, phenoxy-containing structures are found in some pesticides and herbicides. wikipedia.orgacs.org

Delineation of Research Objectives and Scope

To address the existing research gaps, a foundational investigation of 2-(4-Ethylphenoxy)butanoyl chloride would be necessary. The primary objectives of such research would be:

Synthesis and Characterization: To develop and optimize a reliable synthetic route to 2-(4-Ethylphenoxy)butanoyl chloride and to fully characterize the compound using modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. IR spectroscopy would be expected to show a characteristic C=O stretching band for the acyl chloride group around 1800 cm⁻¹. numberanalytics.com

Reactivity Profiling: To systematically study the reactivity of the compound with a panel of representative nucleophiles. This would involve kinetic and mechanistic studies to quantify the electronic influence of the 2-(4-ethylphenoxy) substituent.

Derivative Synthesis and Exploration: To utilize the compound as a starting material for the synthesis of a targeted library of esters and amides. This would demonstrate its utility as a chemical building block and provide a set of novel compounds for further study.

The scope of this initial research would be confined to the fundamental organic chemistry of the molecule, focusing on its synthesis, characterization, and reactivity. This foundational work would provide the necessary data to enable future explorations into the potential applications of its derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenoxy)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-3-9-5-7-10(8-6-9)15-11(4-2)12(13)14/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIMOGXIYHQWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(CC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Ethylphenoxy Butanoyl Chloride

General Synthetic Pathways to Acyl Chlorides

The conversion of carboxylic acids to acyl chlorides involves substituting the hydroxyl (-OH) group of the acid with a chlorine atom. libretexts.orglibretexts.org This is typically accomplished using one of several chlorinating agents. libretexts.org

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. wikipedia.orgcommonorganicchemistry.com The reaction converts the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. libretexts.orgchemistrysteps.com A subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride. libretexts.orgmasterorganicchemistry.com A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. masterorganicchemistry.comchemguide.co.uk The reaction can be performed neat (using excess SOCl₂ as the solvent) or in an appropriate solvent. commonorganicchemistry.com

The general reaction is as follows: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Phosphorus halides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective reagents for synthesizing acyl chlorides from carboxylic acids. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids, typically under cold conditions, to produce the acyl chloride. libretexts.orgchemguide.co.uk The byproducts are phosphorus trichloride oxide (POCl₃) and hydrogen chloride (HCl) gas. libretexts.orgchemguide.co.uk The desired acyl chloride can then be isolated from the liquid mixture by fractional distillation. libretexts.orglibretexts.org

The reaction is: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

Phosphorus Trichloride (PCl₃): The reaction with liquid PCl₃ is generally less vigorous than with PCl₅ because it does not produce HCl gas. chemguide.co.uk This method yields the acyl chloride and phosphoric(III) acid (H₃PO₃) as a byproduct. chemguide.co.ukchemguide.co.uk Fractional distillation is again used to separate the product. chemguide.co.ukchemguide.co.uk

The balanced reaction is: 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃

Both PCl₃ and PCl₅ are considered standard reagents for this type of transformation. khanacademy.orgyoutube.com

Oxalyl chloride ((COCl)₂) is another important reagent for converting carboxylic acids to acyl chlorides. wikipedia.org It is often considered a milder and more selective reagent compared to thionyl chloride, though it is more expensive. wikipedia.orgwikipedia.org The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comwikipedia.org The DMF reacts with oxalyl chloride to form a Vilsmeier reagent, which is the active species in the reaction. wikipedia.org Similar to thionyl chloride, the byproducts are volatile (CO, CO₂, and HCl), which facilitates an easier workup. wikipedia.orgchemicalbook.com

The reaction proceeds as follows: R-COOH + (COCl)₂ --(DMF catalyst)--> R-COCl + CO + CO₂ + HCl

Synthesis of the Precursor Carboxylic Acid: 2-(4-Ethylphenoxy)butanoic Acid

The essential starting material for producing 2-(4-ethylphenoxy)butanoyl chloride is the corresponding carboxylic acid, 2-(4-ethylphenoxy)butanoic acid. A common and effective method for synthesizing such α-aryloxyalkanoic acids is the Williamson ether synthesis. This pathway would involve the reaction of 4-ethylphenol (B45693) with a derivative of butanoic acid, such as ethyl 2-bromobutanoate.

The synthesis proceeds in two main steps:

Ether Formation: 4-ethylphenol is first deprotonated by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic 4-ethylphenoxide. This phenoxide then reacts with ethyl 2-bromobutanoate via a nucleophilic substitution (Sɴ2) reaction, displacing the bromide ion to form ethyl 2-(4-ethylphenoxy)butanoate.

Ester Hydrolysis: The resulting ester is then hydrolyzed, typically by heating with an aqueous solution of a strong base like sodium hydroxide. This saponification step cleaves the ester bond. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to yield the final product, 2-(4-ethylphenoxy)butanoic acid.

Optimization of Synthetic Conditions for 2-(4-Ethylphenoxy)butanoyl chloride

To maximize the yield and purity of 2-(4-ethylphenoxy)butanoyl chloride, careful optimization of the reaction conditions is necessary. The choice of solvent, temperature, and reagent stoichiometry all play critical roles.

The solvent is not merely an inert medium for the reaction but can significantly influence its efficiency, selectivity, and rate. researchgate.net When converting 2-(4-ethylphenoxy)butanoic acid to its acyl chloride, the choice of solvent depends heavily on the chlorinating agent used.

With Thionyl Chloride: Reactions can be run without a solvent by using an excess of thionyl chloride itself. commonorganicchemistry.com Alternatively, inert aprotic solvents are often employed. Dichloromethane (DCM) or chloroform (B151607) are common choices.

With Oxalyl Chloride: Dichloromethane (DCM) is a typical solvent for reactions involving oxalyl chloride. commonorganicchemistry.com

General Solvent Effects: The polarity of the solvent can be a determining factor in reaction outcomes. Studies on similar reactions have shown that halogenated solvents can lead to different product distributions compared to non-halogenated solvents like dioxane or toluene. researchgate.netnih.gov For instance, in some acylations, halogenated solvents favor the formation of the primary amide, whereas non-polar, non-halogenated solvents might promote the formation of other products. nih.gov The solubility of intermediates and reagents in the chosen solvent system is crucial for achieving a homogenous reaction mixture and efficient conversion. nih.gov

The following table summarizes the general role of different solvent types in acyl chloride synthesis.

| Solvent Type | Examples | General Role and Impact on Reaction Efficiency |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane (DCE) | Commonly used, good at dissolving starting materials, generally inert. Can influence product selectivity in some acylation reactions. nih.gov |

| Aromatic Hydrocarbons | Toluene, Benzene | Non-polar options, useful for azeotropic removal of water if present. Can be effective but may lead to different product ratios than halogenated solvents. nih.gov |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Can be used, but THF can be cleaved by some chlorinating agents under harsh conditions. Dioxane has been shown to be an optimal solvent for specific acylation-related reactions. researchgate.netnih.gov |

| No Solvent (Neat) | Excess Thionyl Chloride | Simplifies the reaction setup and workup, as the excess reagent can be removed by distillation. commonorganicchemistry.com |

Temperature Effects on Yield and Selectivity

The synthesis of acyl chlorides, such as 2-(4-Ethylphenoxy)butanoyl chloride from its corresponding carboxylic acid, is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comchemguide.co.uk This transformation is generally an exothermic process. The reaction temperature is a critical parameter that significantly influences both the yield and selectivity of the desired product.

Lower temperatures are often preferred to mitigate the occurrence of side reactions. Elevated temperatures can lead to the degradation of the starting material or the product and promote the formation of impurities, such as the corresponding acid anhydride (B1165640). youtube.com Conversely, while higher temperatures increase the reaction rate, they may do so at the expense of selectivity, leading to a less pure product. Therefore, careful temperature control, often involving cooling with an ice bath during reagent addition, is crucial for optimizing the synthesis. researchgate.net The ideal temperature is a balance between achieving a practical reaction rate and maximizing the selective formation of 2-(4-Ethylphenoxy)butanoyl chloride.

Illustrative Impact of Temperature on Acyl Chloride Synthesis

| Reaction Temperature (°C) | Relative Reaction Rate | Yield of Acyl Chloride (%) | Selectivity (%) |

|---|---|---|---|

| 0 | Low | ~85 | >98 |

| 25 (Room Temp) | Moderate | ~95 | ~95 |

| 50 (Reflux) | High | ~90 | <90 |

Note: This table provides illustrative data based on general principles of acyl chloride synthesis to demonstrate the trend of temperature effects. Actual values would be specific to the exact reaction conditions.

Reaction Kinetics and Time Dependence

The conversion of 2-(4-ethylphenoxy)butanoic acid to its acyl chloride derivative is a nucleophilic acyl substitution reaction. libretexts.orgorganicchemistrytutor.com The kinetics of this reaction are primarily dependent on the concentrations of the carboxylic acid and the chlorinating agent, as well as the temperature. The reaction mechanism involves the initial activation of the carboxylic acid's hydroxyl group into a better leaving group (a chlorosulfite in the case of thionyl chloride), followed by a nucleophilic attack by a chloride ion. libretexts.orglibretexts.org

While precise kinetic measurements for this specific compound are not widely published, the reaction is generally considered to be relatively fast. youtube.com Reaction time is a crucial variable to control. Insufficient time leads to incomplete conversion and a lower yield. Conversely, excessively long reaction times, especially at elevated temperatures, can increase the formation of degradation products and impurities. Monitoring the reaction's progress, for instance through infrared (IR) spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the acyl chloride, is essential to determine the optimal time for quenching the reaction and isolating the product.

Stoichiometric Considerations of Reactants

Stoichiometry, the molar ratio of reactants, is a key factor in the synthesis of 2-(4-Ethylphenoxy)butanoyl chloride. The fundamental reaction of a carboxylic acid with a chlorinating agent like thionyl chloride proceeds with a 1:1 molar ratio. researchgate.net

However, in practice, it is common to use a slight to moderate excess of the chlorinating agent (e.g., 1.1 to 1.5 equivalents). researchgate.net This is done to ensure the complete conversion of the valuable carboxylic acid starting material into the desired acyl chloride, thereby maximizing the yield. researchgate.net Using an excess of a volatile reagent like thionyl chloride (boiling point: 76 °C) is often practical because any unreacted excess can be easily removed from the final product mixture by distillation or evaporation under reduced pressure. chemguide.co.uk Using less than a stoichiometric amount of the chlorinating agent would result in an incomplete reaction, leaving unreacted starting material and complicating purification.

Effect of Stoichiometry on Carboxylic Acid Conversion

| Molar Ratio (SOCl₂ : Acid) | Conversion of Carboxylic Acid (%) | Remarks |

|---|---|---|

| 0.9 : 1 | <90 | Incomplete reaction, unreacted starting material remains. |

| 1.0 : 1 | ~95-98 | Theoretically sufficient, may be slow or incomplete. |

| 1.2 : 1 | >99 | Drives reaction to completion; excess reagent easily removed. |

Stereoselective Synthesis of Chiral 2-(4-Ethylphenoxy)butanoyl chloride

Principles of Chirality and Enantiomerism in Butanoyl Derivatives

The concept of chirality is fundamental to understanding the stereochemistry of 2-(4-Ethylphenoxy)butanoyl chloride. A molecule is chiral if it is non-superimposable on its mirror image. researchgate.net The source of chirality in this molecule is the carbon atom at position 2 of the butanoyl chain. This carbon is a stereocenter (or chiral center) because it is bonded to four different groups:

A hydrogen atom (H)

A methyl group (-CH₃)

A carbonyl chloride group (-COCl)

A 4-ethylphenoxy group (-O-C₆H₄-CH₂CH₃)

Due to this chiral center, 2-(4-Ethylphenoxy)butanoyl chloride can exist as a pair of stereoisomers called enantiomers. Enantiomers are mirror images of each other that cannot be superimposed, much like a person's left and right hands. researchgate.net These two forms are designated as (R)-2-(4-Ethylphenoxy)butanoyl chloride and (S)-2-(4-Ethylphenoxy)butanoyl chloride, based on the spatial arrangement of the groups around the chiral center. While enantiomers have identical physical properties (e.g., boiling point, density), they differ in their interaction with other chiral entities, including plane-polarized light and biological receptors.

Strategies for Asymmetric Induction in Acyl Chloride Synthesis

Standard synthesis of 2-(4-Ethylphenoxy)butanoyl chloride from achiral precursors results in a racemic mixture, which is a 50:50 mixture of the (R)- and (S)-enantiomers. Asymmetric synthesis, or asymmetric induction, refers to a set of strategies used to preferentially produce one enantiomer over the other. youtube.com This is achieved by introducing a chiral influence into the reaction, which creates two different, diastereomeric transition states leading to the two enantiomers. Because these transition states have different energies, one is favored, resulting in the formation of one enantiomer in a greater amount than the other. youtube.com

Application of Chiral Auxiliaries

A powerful and widely used strategy for asymmetric induction is the application of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net

In the context of synthesizing a specific enantiomer of 2-(4-Ethylphenoxy)butanoyl chloride, the process would typically involve the following steps:

Attachment: The precursor, 2-(4-ethylphenoxy)butanoic acid, is covalently bonded to a chiral auxiliary. A common and highly effective class of auxiliaries are the Evans-type oxazolidinones. wikipedia.orgcolab.ws This creates a new molecule where the prochiral center of the butanoic acid moiety is now in a chiral environment.

Diastereoselective Reaction: A key bond-forming step is then carried out. For instance, if synthesizing from a simpler precursor, the alkylation step to add the ethyl group to the α-carbon would be performed at this stage. The bulky chiral auxiliary provides a significant steric barrier, blocking one face of the molecule. This forces the incoming chemical group to attack from the less hindered face, leading to the preferential formation of one diastereomer over the other. williams.edu Diastereomeric ratios exceeding 98:2 are often achievable with this method. williams.edu

Cleavage: After the desired stereocenter has been set, the chiral auxiliary is removed (cleaved) under mild conditions to yield the enantiomerically enriched 2-(4-ethylphenoxy)butanoic acid. researchgate.net This acid can then be converted to the target acyl chloride. The auxiliary can often be recovered and reused, making the process more efficient. youtube.com

This methodology allows for the highly controlled synthesis of a single enantiomer, which is of paramount importance in fields like medicinal chemistry where different enantiomers can have vastly different biological effects.

Examples of Chiral Auxiliaries and Typical Selectivity

| Chiral Auxiliary Type | Example Structure | Typical Diastereomeric Excess (d.e. %) | Key Application |

|---|---|---|---|

| Evans Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | >95% | Asymmetric Alkylations, Aldol Reactions wikipedia.orgresearchgate.net |

| Camphorsultams | Oppolzer's Sultam | >98% | Diels-Alder Reactions, Alkylations wikipedia.org |

| Pseudoephedrine | (R,R)-Pseudoephedrine | >90% | Asymmetric Alkylation of Carboxylic Acids wikipedia.org |

Design and Implementation of Chiral Reagents

The use of chiral reagents, particularly chiral auxiliaries, represents a foundational strategy for asymmetric synthesis. tcichemicals.com This methodology involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent example of this approach is the use of Evans N-acyloxazolidinone auxiliaries. tcichemicals.com In a hypothetical synthesis tailored for the target's precursor, the process would be as follows:

The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with butanoyl chloride to form an N-butanoyl oxazolidinone.

This intermediate is then subjected to an α-alkylation reaction. However, for an aryloxy linkage, a more relevant strategy involves the nucleophilic substitution of a chiral α-halo ester with 4-ethylphenoxide.

Alternatively, and more commonly, is the method of chiral resolution. This process begins with the racemic 2-(4-ethylphenoxy)butanoic acid. The racemic mixture is reacted with a single enantiomer of a chiral resolving agent, such as a chiral amine like (R)-1-phenylethylamine, to form a mixture of diastereomeric salts. youtube.com

Because diastereomers possess different physical properties, they can be separated by conventional methods like fractional crystallization or chromatography. youtube.comtcichemicals.com

Once a single diastereomeric salt is isolated, the chiral resolving agent is removed by acid-base extraction, liberating the desired enantiomer of 2-(4-ethylphenoxy)butanoic acid with high optical purity. The recovered resolving agent can often be recycled. youtube.com

This enantiopure acid is then converted to the target compound, 2-(4-Ethylphenoxy)butanoyl chloride.

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis offers a more elegant and atom-economical route to chiral molecules. nii.ac.jp Among these methods, kinetic resolution is a widely studied technique where a chiral catalyst selectively reacts with one enantiomer of a racemic mixture at a much faster rate than the other. clockss.org

A notable study on the kinetic resolution of 2-aryloxypropanoic acids utilized a chiral acyl-transfer catalyst, (+)-benzotetramisole ((+)-BTM). clockss.org This system, detailed in the table below, employs an activating agent and an achiral alcohol to selectively esterify one enantiomer of the starting racemic acid. clockss.org

Table 1: Catalytic System for Kinetic Resolution of 2-Aryloxyalkanoic Acids

| Component | Chemical Name | Role |

| Chiral Catalyst | (+)-Benzotetramisole ((+)-BTM) | Chiral Acyl-Transfer Catalyst |

| Activating Agent | Pivalic Anhydride (Piv₂O) | Forms a mixed anhydride in situ |

| Nucleophile | Bis(α-naphthyl)methanol | Achiral alcohol for esterification |

| Substrate | Racemic 2-Aryloxyalkanoic Acid | Mixture to be resolved |

This table summarizes the components used in the kinetic resolution of 2-aryloxyalkanoic acids as reported in research findings. clockss.org

While this catalytic system proved highly effective for various 2-aryloxypropanoic acids, achieving excellent selectivity, its performance was significantly diminished when applied to substrates with a longer alkyl chain. clockss.org Research findings indicated that the conversion yields for 2-aryloxybutanoic acid were dramatically reduced to approximately 20%. clockss.org This suggests that the steric bulk of the butanoyl group, as opposed to a propanoyl group, hinders the effective recognition and reaction within the chiral pocket of the catalyst system. clockss.org This outcome underscores the high substrate specificity often encountered in catalytic asymmetric transformations.

Methodologies for Enantiomeric Purity Assessment in Butanoyl Chloride Derivatives

Determining the enantiomeric purity, or enantiomeric excess (e.e.), of a chiral compound is essential. For butanoyl chloride derivatives and their parent carboxylic acids, high-performance liquid chromatography (HPLC) is the predominant analytical tool, which can be applied directly or indirectly.

Direct Enantiomeric Separation by Chiral HPLC

This is the most straightforward method, where the racemic mixture is injected directly onto an HPLC column containing a Chiral Stationary Phase (CSP). The CSP creates a transient diastereomeric interaction with the enantiomers, causing them to travel through the column at different rates, thus enabling their separation and quantification. nih.govsigmaaldrich.com The choice of CSP is critical for achieving baseline resolution. For aryloxyalkanoic acids, several types of CSPs have been successfully employed.

Table 2: Chiral Stationary Phases (CSPs) for Resolution of Aryloxyalkanoic Acids

| CSP Type | Example(s) | Principle |

| Polysaccharide-Based | Chiralcel OD-H, Chiralpak AD | Based on cellulose (B213188) or amylose (B160209) derivatives; separation via multiple interactions. researchgate.net |

| Protein-Based | Enantiopac (α1-acid glycoprotein) | Utilizes the complex 3D structure of a protein to create chiral binding sites. nih.gov |

| Macrocyclic Glycopeptide | Teicoplanin-based CSPs | Offers broad enantioselectivity through hydrogen bonding, inclusion complexing, and ionic interactions. nih.gov |

| Pirkle-Type | N-(3,5-dinitrobenzoyl)-(R)-(-)-phenylglycine | Creates π-π interactions, hydrogen bonding, and dipole-stacking with analytes. nih.gov |

This table outlines common types of Chiral Stationary Phases used for the direct HPLC separation of aryloxyalkanoic acids and related derivatives. nih.govresearchgate.netnih.gov

Indirect Analysis via Diastereomer Formation

An alternative strategy involves converting the enantiomeric mixture into a pair of diastereomers by reacting it with a single, pure enantiomer of a chiral derivatizing agent. tcichemicals.comresearchgate.net Since diastereomers have distinct physical and chemical properties, they can be readily separated and quantified using standard, non-chiral analytical techniques like conventional HPLC on an achiral column (e.g., C18) or by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

For example, the precursor 2-(4-ethylphenoxy)butanoic acid could be reacted with a chiral reagent like (S)-2-chloropropanoyl chloride to form diastereomeric esters. researchgate.net The resulting mixture can then be analyzed, and the relative peak areas or signal integrations of the two diastereomers directly correlate to the enantiomeric composition of the original sample. researchgate.net It is crucial that the chiral derivatizing agent itself possesses very high enantiomeric purity to ensure the accuracy of the measurement.

Reaction Mechanisms and Reactivity Studies of 2 4 Ethylphenoxy Butanoyl Chloride

Nucleophilic Acyl Substitution Reactions of 2-(4-Ethylphenoxy)butanoyl chloride

2-(4-Ethylphenoxy)butanoyl chloride, as an acyl chloride, is a highly reactive derivative of a carboxylic acid. Its reactivity is primarily centered around the carbonyl carbon, which is susceptible to attack by nucleophiles. This reactivity profile makes it a valuable intermediate in the synthesis of various esters and amides through nucleophilic acyl substitution reactions. chemistrysteps.com

The reactivity of acyl chlorides like 2-(4-Ethylphenoxy)butanoyl chloride is dictated by the electronic nature of the acyl chloride group (-COCl). The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. libretexts.orgchemistrystudent.com Both atoms withdraw electron density from the carbon, rendering it significantly electrophilic (electron-deficient) and thus a prime target for nucleophilic attack. libretexts.orgchemistrystudent.comlibretexts.org

The general mechanism for these reactions is a two-step process known as nucleophilic addition-elimination . chemistrystudent.comchemguide.co.uksavemyexams.com

Nucleophilic Addition: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon. This breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. chemguide.co.uklibretexts.orgchemguide.co.uk

Elimination: The tetrahedral intermediate is unstable. The negative charge on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled. libretexts.orgchemguide.co.uk A final deprotonation step from the attacking nucleophile, often by the expelled chloride ion or another base, yields the final substitution product and hydrogen chloride (HCl). libretexts.orglibretexts.org

This addition-elimination pathway is the cornerstone of the reactivity of 2-(4-Ethylphenoxy)butanoyl chloride with a wide range of nucleophiles. libretexts.org

Esterification is a key reaction of 2-(4-Ethylphenoxy)butanoyl chloride, where it reacts with alcohols or phenols to form the corresponding esters. These reactions are typically rapid and highly exothermic. libretexts.org

2-(4-Ethylphenoxy)butanoyl chloride reacts readily with primary and secondary alcohols to produce esters. The reaction is vigorous and often occurs at room temperature. libretexts.orgchemguide.co.uk For example, the reaction with ethanol yields ethyl 2-(4-ethylphenoxy)butanoate and hydrogen chloride gas. libretexts.org

The mechanism follows the general nucleophilic addition-elimination pathway, with the alcohol acting as the nucleophile. libretexts.orglibretexts.org

Step 1 (Addition): The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon of 2-(4-Ethylphenoxy)butanoyl chloride, forming a tetrahedral intermediate.

Step 2 (Elimination): The carbonyl double bond reforms, and the chloride ion is eliminated.

Step 3 (Deprotonation): The chloride ion (or another base) removes the proton from the oxygen atom that originated from the alcohol, yielding the final ester and HCl. libretexts.orglibretexts.org

Table 1: Representative Esterification Reactions with Alcohols

| Alcohol (Nucleophile) | Product | Reaction Conditions |

| Methanol | Methyl 2-(4-ethylphenoxy)butanoate | Room Temperature |

| Ethanol | Ethyl 2-(4-ethylphenoxy)butanoate | Room Temperature |

| Isopropanol | Isopropyl 2-(4-ethylphenoxy)butanoate | Room Temperature |

Similar to alcohols, phenols can react with 2-(4-Ethylphenoxy)butanoyl chloride to form phenyl esters. The reaction with phenol itself produces phenyl 2-(4-ethylphenoxy)butanoate. While the fundamental mechanism is the same, the reaction with phenols is generally less vigorous than with alcohols due to the lower nucleophilicity of the phenolic oxygen. chemguide.co.uklibretexts.orgchemguide.co.uk

To enhance the reaction rate, especially with less reactive acyl chlorides, the phenol can first be converted to its more nucleophilic conjugate base, the phenoxide ion, by treatment with a base like sodium hydroxide (B78521). libretexts.orgchemguide.co.uk The resulting phenoxide ion reacts much more rapidly. libretexts.org

Table 2: Representative Esterification Reactions with Phenolic Compounds

| Phenolic Compound | Product | Reaction Conditions |

| Phenol | Phenyl 2-(4-ethylphenoxy)butanoate | Room Temperature (may require gentle heating) |

| 4-Methylphenol (p-cresol) | p-Tolyl 2-(4-ethylphenoxy)butanoate | Room Temperature (may require gentle heating) |

| Sodium Phenoxide | Phenyl 2-(4-ethylphenoxy)butanoate | Room Temperature, rapid reaction |

The esterification of 2-(4-Ethylphenoxy)butanoyl chloride produces hydrogen chloride (HCl) as a byproduct. chemguide.co.uk This strong acid can potentially lead to side reactions or degradation of acid-sensitive products. To neutralize the HCl as it is formed and drive the reaction to completion, a non-nucleophilic base is often added to the reaction mixture. fiveable.me

A common choice is pyridine (B92270) or triethylamine. These bases serve two primary functions:

Acid Scavenger: They react with the HCl produced to form a stable ammonium salt (e.g., pyridinium chloride), preventing a buildup of acid in the reaction medium. fiveable.me

Catalyst: While the term "catalysis" is used, the base's primary role is to facilitate the reaction by ensuring the equilibrium is shifted towards the products. In some cases, a highly nucleophilic base like 4-(Dimethylamino)pyridine (DMAP) can act as a true nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then attacked by the alcohol.

The use of a base is a standard and effective method for achieving high yields in the esterification of acyl chlorides. fiveable.me

2-(4-Ethylphenoxy)butanoyl chloride reacts vigorously with ammonia, primary amines, and secondary amines to form amides. chemistrysteps.com These reactions are also examples of nucleophilic acyl substitution. Due to the high reactivity of the acyl chloride, these reactions are typically fast and produce amides in good yield.

The reaction mechanism is analogous to esterification. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. chemguide.co.uk A key difference is that two equivalents of the amine are generally required. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl byproduct, forming an ammonium chloride salt. chemguide.co.uk

Reaction with Ammonia: Produces the primary amide, 2-(4-ethylphenoxy)butanamide.

Reaction with a Primary Amine (e.g., Ethylamine): Produces a secondary (N-substituted) amide, such as N-ethyl-2-(4-ethylphenoxy)butanamide.

Reaction with a Secondary Amine (e.g., Diethylamine): Produces a tertiary (N,N-disubstituted) amide, such as N,N-diethyl-2-(4-ethylphenoxy)butanamide.

Table 3: Representative Amidation Reactions

| Amine (Nucleophile) | Product | Byproduct |

| Ammonia (NH₃) | 2-(4-Ethylphenoxy)butanamide | Ammonium chloride (NH₄Cl) |

| Ethylamine (CH₃CH₂NH₂) | N-Ethyl-2-(4-ethylphenoxy)butanamide | Ethylammonium chloride |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-2-(4-ethylphenoxy)butanamide | Diethylammonium chloride |

Amidation Reactions of 2-(4-Ethylphenoxy)butanoyl chloride

Reaction with Ammonia

The reaction of 2-(4-ethylphenoxy)butanoyl chloride with ammonia is a classic example of nucleophilic acyl substitution, leading to the formation of an amide. chemguide.co.ukchemguide.co.uk In this vigorous reaction, the ammonia molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukshout.education This initial addition is followed by the elimination of a chloride ion, which subsequently reacts with another molecule of ammonia to form ammonium chloride. chemguide.co.ukchemistrystudent.com

When 2-(4-ethylphenoxy)butanoyl chloride is added to a concentrated aqueous solution of ammonia, a violent reaction occurs, typically producing a white solid mixture of 2-(4-ethylphenoxy)butanamide and ammonium chloride. chemguide.co.ukshout.educationlibretexts.org

Table 1: Products of the Reaction of 2-(4-Ethylphenoxy)butanoyl chloride with Ammonia

| Reactant | Reagent | Primary Organic Product | Byproduct |

| 2-(4-Ethylphenoxy)butanoyl chloride | Ammonia (NH₃) | 2-(4-Ethylphenoxy)butanamide | Ammonium chloride (NH₄Cl) |

Reaction with Primary and Secondary Amines

Similar to its reaction with ammonia, 2-(4-ethylphenoxy)butanoyl chloride readily reacts with primary and secondary amines to yield N-substituted amides. chemguide.co.ukchemguide.co.uk This reaction also proceeds through a nucleophilic addition-elimination mechanism, where the amine acts as the nucleophile. chemguide.co.ukblogspot.com The reaction is typically rapid and exothermic. chemguide.co.uk

With a primary amine, such as ethylamine, the product is an N-alkyl-2-(4-ethylphenoxy)butanamide. With a secondary amine, like dimethylamine, the product is an N,N-dialkyl-2-(4-ethylphenoxy)butanamide. savemyexams.com In these reactions, a second equivalent of the amine is consumed to neutralize the hydrogen chloride that is formed, resulting in the formation of an alkylammonium chloride salt. libretexts.orgyoutube.com

Table 2: Reaction of 2-(4-Ethylphenoxy)butanoyl chloride with Various Amines

| Amine Type | Example Amine | Organic Product | Salt Byproduct |

| Primary Amine | Ethylamine | N-ethyl-2-(4-ethylphenoxy)butanamide | Ethylammonium chloride |

| Secondary Amine | Dimethylamine | N,N-dimethyl-2-(4-ethylphenoxy)butanamide | Dimethylammonium chloride |

Hydrolytic Stability and Pathways of 2-(4-Ethylphenoxy)butanoyl chloride

Acyl chlorides are generally characterized by their low hydrolytic stability, and 2-(4-ethylphenoxy)butanoyl chloride is expected to follow this trend. chemistrysteps.comsavemyexams.com In the presence of water, it will readily undergo hydrolysis to form the corresponding carboxylic acid, 2-(4-ethylphenoxy)butanoic acid, and hydrochloric acid. chemistrysteps.com This reaction is another example of nucleophilic acyl substitution, with water acting as the nucleophile.

The hydrolysis of acyl chlorides can be rapid, with studies on other compounds like terephthaloyl chloride and isophthaloyl chloride showing half-lives of only a few minutes in aqueous environments. nih.gov The hydrolysis pathway likely involves the initial formation of a tetrahedral intermediate, which then collapses to expel a chloride ion. libretexts.org Due to this reactivity, 2-(4-ethylphenoxy)butanoyl chloride is not expected to persist in aqueous systems. nih.gov

The reaction proceeds as follows: 2-(4-ethylphenoxy)butanoyl chloride + H₂O → 2-(4-ethylphenoxy)butanoic acid + HCl

Formation of Thioesters from 2-(4-Ethylphenoxy)butanoyl chloride

Thioesters can be synthesized from 2-(4-ethylphenoxy)butanoyl chloride through its reaction with a thiol (R-SH) or a salt of a thiol. wikipedia.org This conversion is a standard method for thioester formation. organic-chemistry.org One common route involves reacting the acyl chloride with an alkali metal salt of a thiol, such as sodium thiolate, which acts as a potent nucleophile. wikipedia.org

The general reaction is: 2-(4-ethylphenoxy)butanoyl chloride + R-SNa → S-alkyl 2-(4-ethylphenoxy)butanethioate + NaCl

Alternatively, thioesters can be prepared by the condensation of thiols with carboxylic acids using dehydrating agents, but the use of a reactive acyl chloride like 2-(4-ethylphenoxy)butanoyl chloride provides a more direct and often higher-yielding route. wikipedia.org The synthesis can also be achieved by reacting the acyl chloride with a thiocarboxylic acid salt. wikipedia.org

Reductive Transformations of Acyl Chlorides

Acyl chlorides are versatile starting materials for reductive transformations. The reduction of 2-(4-ethylphenoxy)butanoyl chloride can lead to either a primary alcohol or an aldehyde, depending on the reducing agent employed. chemistrysteps.comwikipedia.org Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the acyl chloride all the way to the corresponding primary alcohol, 2-(4-ethylphenoxy)butan-1-ol. wikipedia.orgyoutube.com

In contrast, the use of a bulkier, less reactive hydride donor, such as lithium tri-tert-butoxyaluminum hydride, allows for the partial reduction of the acyl chloride to the aldehyde, 2-(4-ethylphenoxy)butanal. wikipedia.org Another method to achieve this partial reduction is the Rosenmund reduction, which utilizes hydrogen gas over a poisoned palladium catalyst. wikipedia.org

Reductive Deuteration Methodologies (e.g., SmI₂/D₂O Systems)

A significant advancement in reductive methodologies is the reductive deuteration of acyl chlorides to form α,α-dideuterio alcohols. fao.orgnih.gov This transformation can be effectively achieved using a system of samarium(II) iodide (SmI₂) and deuterium oxide (D₂O). fao.orgmdpi.com This method is noted for its excellent functional group tolerance and high levels of deuterium incorporation. fao.orgnih.gov

When 2-(4-ethylphenoxy)butanoyl chloride is subjected to these conditions, it would be converted to 2-(4-ethylphenoxy)butan-1,1-d₂-1-ol. The mechanism involves a four-electron transfer process. mdpi.com The acyl chloride is sequentially reduced by SmI₂, with deuterium cations from D₂O being incorporated to ultimately yield the deuterated alcohol. mdpi.com

Table 3: Reductive Deuteration of Acyl Chlorides

| Substrate | Reagents | Product | Key Feature |

| Acyl Chloride | SmI₂ / D₂O | α,α-dideuterio alcohol | High deuterium incorporation |

Friedel-Crafts Acylation Applications of 2-(4-Ethylphenoxy)butanoyl chloride

2-(4-Ethylphenoxy)butanoyl chloride is a suitable acylating agent for Friedel-Crafts acylation reactions. chemguide.co.ukorganic-chemistry.org This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic compound, such as benzene, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). chemguide.co.ukkhanacademy.orgstudymind.co.uk The reaction introduces the acyl group onto the aromatic ring, forming a ketone. youtube.com

In this reaction, the Lewis acid catalyst coordinates with the chlorine atom of the acyl chloride, making the carbonyl carbon a more potent electrophile in the form of an acylium ion. studymind.co.ukyoutube.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom on the ring with the acyl group. studymind.co.uk

An example of such an application would be the reaction of 2-(4-ethylphenoxy)butanoyl chloride with benzene to yield 1-phenyl-2-(4-ethylphenoxy)butan-1-one. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org

Computational and Theoretical Insights into Acyl Chloride Reactivity

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific computational or theoretical studies focused on the reactivity of 2-(4-Ethylphenoxy)butanoyl chloride. While Density Functional Theory (DFT) and other computational methods are widely used to investigate the reactivity of acyl chlorides in general, research dedicated to this particular compound could not be located. Therefore, the following sections detail the absence of specific findings for the requested analyses.

Density Functional Theory (DFT) Modeling of Reaction Pathways

There are no published studies in the accessible scientific literature that specifically model the reaction pathways of 2-(4-Ethylphenoxy)butanoyl chloride using Density Functional Theory (DFT). Research employing DFT to elucidate the mechanisms of nucleophilic acyl substitution, hydrolysis, or other reactions involving this specific acyl chloride is not available. As a result, no data on transition states, reaction intermediates, or potential energy surfaces for its reactions could be obtained.

Prediction and Analysis of Thermodynamic and Kinetic Parameters

Consistent with the lack of DFT modeling studies, no specific research articles containing predicted or analyzed thermodynamic and kinetic parameters for the reactions of 2-(4-Ethylphenoxy)butanoyl chloride were found. Information regarding calculated values for key parameters such as activation energy (Ea), enthalpy of reaction (ΔH), Gibbs free energy of activation (ΔG‡), or rate constants (k) for this compound is absent from the public scientific record.

Due to the absence of specific research findings for 2-(4-Ethylphenoxy)butanoyl chloride in the searched literature, no data tables containing computational results can be provided.

Table of Compounds Mentioned

As no specific reaction studies or related compounds were discussed in the context of 2-(4-Ethylphenoxy)butanoyl chloride due to a lack of available data, a table of compound names is not applicable.

Spectroscopic Characterization of 2 4 Ethylphenoxy Butanoyl Chloride

Infrared (IR) Spectroscopy for Structural Elucidaion

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorptions in an IR spectrum. For acyl chlorides, this stretching frequency is typically observed at a higher wavenumber compared to other carbonyl compounds like ketones, esters, or carboxylic acids. This is attributed to the inductive effect of the electronegative chlorine atom, which withdraws electron density from the carbonyl carbon, leading to a strengthening and stiffening of the C=O bond. Consequently, the C=O stretching frequency for 2-(4-Ethylphenoxy)butanoyl chloride is expected to appear in the range of 1775-1810 cm⁻¹. blogspot.com The presence of a strong absorption band in this region is a clear indicator of the acyl chloride functional group.

The carbon-chlorine (C-Cl) single bond stretching vibration also provides evidence for the presence of the acyl chloride group. These absorptions are typically found in the fingerprint region of the IR spectrum, which is often complex. For acyl chlorides, the C-Cl stretch is generally observed in the range of 550-730 cm⁻¹. blogspot.com While this region can have multiple overlapping peaks, the presence of a moderate to strong band in this area, in conjunction with the high-frequency C=O stretch, confirms the acyl chloride moiety.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Acyl Chloride | C=O Stretch | 1775 - 1810 |

| Acyl Chloride | C-Cl Stretch | 550 - 730 |

| Aromatic Ether | C-O-C Asymmetric Stretch | ~1250 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkyl Chain | C-H Stretch | 2850 - 2960 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a detailed molecular map can be constructed.

In a ¹H NMR spectrum of 2-(4-Ethylphenoxy)butanoyl chloride, the protons in different parts of the molecule will resonate at distinct chemical shifts (δ), measured in parts per million (ppm).

Aromatic Protons: The protons on the para-substituted benzene ring are expected to appear as two doublets in the aromatic region, typically between 6.8 and 7.2 ppm. The para-substitution pattern leads to an AA'BB' splitting system.

Ethyl Group Protons: The ethyl group attached to the benzene ring will show a quartet for the methylene (B1212753) protons (-CH₂-) around 2.6 ppm, coupled to the three methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.2 ppm.

Butanoyl Chain Protons: The proton on the carbon alpha to the carbonyl group (-CH(O)-) is deshielded by both the carbonyl group and the phenoxy oxygen, and is expected to resonate as a triplet at approximately 4.8-5.0 ppm. The methylene protons (-CH₂-) of the butanoyl chain will appear as a multiplet around 2.0-2.2 ppm. The terminal methyl protons (-CH₃) of the butanoyl chain will show a triplet around 1.0-1.1 ppm.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H-2, H-6) | ~7.1 | Doublet |

| Aromatic (H-3, H-5) | ~6.8 | Doublet |

| -O-CH- | ~4.8 - 5.0 | Triplet |

| Ar-CH₂-CH₃ | ~2.6 | Quartet |

| -CH-CH₂-CH₃ | ~2.0 - 2.2 | Multiplet |

| Ar-CH₂-CH₃ | ~1.2 | Triplet |

| -CH-CH₂-CH₃ | ~1.0 - 1.1 | Triplet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbon of the acyl chloride carbonyl group (C=O) is highly deshielded and is expected to have a chemical shift in the range of 170-175 ppm.

Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (115-160 ppm). The carbon attached to the oxygen (C-1) will be the most deshielded among the ring carbons, followed by the carbon attached to the ethyl group (C-4). The other aromatic carbons will have chemical shifts in the typical aromatic range.

Butanoyl and Ethyl Carbons: The carbon alpha to the carbonyl group (-CH(O)-) will be significantly deshielded, appearing around 70-80 ppm. The other carbons of the butanoyl and ethyl chains will resonate in the upfield alkyl region (10-40 ppm).

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| Aromatic C-1 (C-O) | ~155 |

| Aromatic C-4 (C-CH₂) | ~138 |

| Aromatic C-2, C-6 | ~129 |

| Aromatic C-3, C-5 | ~115 |

| -O-CH- | 70 - 80 |

| Ar-CH₂-CH₃ | ~28 |

| -CH-CH₂-CH₃ | ~25 |

| Ar-CH₂-CH₃ | ~15 |

| -CH-CH₂-CH₃ | ~10 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. In 2-(4-Ethylphenoxy)butanoyl chloride, the primary chromophores are the benzene ring and the carbonyl group.

The phenoxy group is expected to exhibit strong absorptions due to π → π* transitions of the aromatic system, typically with a primary band around 220 nm and a secondary, less intense band around 270-280 nm. The acyl chloride carbonyl group undergoes a weak n → π* transition, which is often observed as a shoulder on the tail of the more intense π → π* absorptions, typically in the range of 230-240 nm.

| Chromophore | Electronic Transition | Expected Wavelength (λmax, nm) |

| Aromatic Ring | π → π | ~220 and ~275 |

| Carbonyl Group | n → π | ~230 - 240 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This information is invaluable for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns.

For 2-(4-Ethylphenoxy)butanoyl chloride (C₁₂H₁₅ClO₂), the molecular weight is 226.7 g/mol . In a mass spectrum, the molecular ion peak [M]⁺• would be expected at an m/z corresponding to this molecular weight. The presence of chlorine would also give rise to a characteristic isotopic pattern, with a peak at M+2 (m/z ≈ 228.7) with an intensity of about one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the compound's structure. For 2-(4-Ethylphenoxy)butanoyl chloride, several prominent fragmentation pathways can be predicted based on the functional groups present.

A primary and highly characteristic fragmentation pathway for acyl chlorides is the loss of the chlorine radical (•Cl) to form a resonance-stabilized acylium ion. ucalgary.capearson.comwikipedia.org This acylium ion is typically a very stable and, therefore, abundant ion in the mass spectrum. The formation of the acylium ion is a key diagnostic feature for this class of compounds. ucalgary.calabster.com

Another predictable fragmentation is the cleavage of the C-O ether bond, which could lead to fragments corresponding to the ethylphenoxy and butanoyl moieties. Further fragmentation of the butanoyl side chain could occur through the loss of neutral molecules like ethene (C₂H₄). The ethyl group on the phenoxy ring can also undergo cleavage, leading to the loss of an ethyl radical (•C₂H₅).

A plausible fragmentation pathway would involve the initial formation of the acylium ion, followed by further fragmentation of this ion. For instance, the acylium ion could undergo cleavage at the ether linkage.

Below is a table outlining the predicted prominent fragment ions for 2-(4-Ethylphenoxy)butanoyl chloride and their corresponding m/z values.

| Fragment Ion | Structure | Predicted m/z |

| Molecular Ion [M]⁺• | [C₁₂H₁₅ClO₂]⁺• | 226.7 |

| Isotope Peak [M+2]⁺• | [C₁₂H₁₅³⁷ClO₂]⁺• | 228.7 |

| Acylium Ion | [C₁₂H₁₅O₂]⁺ | 191.1 |

| 4-Ethylphenoxide radical | [C₈H₉O]• | 121.1 |

| Butanoyl cation | [C₄H₅O]⁺ | 69.0 |

| Tropylium-like ion from ethylphenoxy group | [C₇H₇]⁺ | 91.1 |

| Ethyl radical loss from acylium ion | [C₁₀H₁₀O₂]⁺ | 162.1 |

Note: The m/z values are based on the most abundant isotopes.

X-ray Crystallography for Solid-State Structural Determination

Currently, there is no publicly available crystal structure for 2-(4-Ethylphenoxy)butanoyl chloride. To perform this analysis, a single crystal of high quality would need to be grown and then subjected to X-ray diffraction.

If a crystal structure were to be determined, it would reveal key structural parameters. For instance, the planarity of the phenyl ring and the conformation of the butanoyl chloride side chain relative to the phenoxy group would be established. The dihedral angle between the plane of the aromatic ring and the plane of the carbonyl group would be a significant conformational feature. Furthermore, intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds in the crystal lattice, would be elucidated, providing insight into the packing of the molecules in the solid state.

While no direct data exists for the title compound, analysis of crystal structures of related phenoxyacetic acid derivatives could offer insights into the likely solid-state conformation.

Advanced Applications and Environmental Research Considerations

2-(4-Ethylphenoxy)butanoyl chloride as a Key Synthetic Intermediate in Complex Molecule Synthesis

The inherent reactivity of the acyl chloride moiety in 2-(4-Ethylphenoxy)butanoyl chloride makes it a cornerstone for the assembly of more complex molecular architectures. Its participation in a variety of chemical transformations allows for the introduction of the 2-(4-ethylphenoxy)butanoyl group into a multitude of substrates, leading to the generation of diverse and structurally intricate compounds.

Facilitation of Ester Synthesis

The reaction of 2-(4-Ethylphenoxy)butanoyl chloride with alcohols or phenols provides a direct and efficient route to the corresponding esters. blogspot.comchemguide.co.uksigmaaldrich.comathabascau.cayoutube.commasterorganicchemistry.comgoogle.com This transformation, known as esterification, is a fundamental process in organic synthesis. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. researchgate.net This is followed by the elimination of a chloride ion, resulting in the formation of the ester and hydrochloric acid as a byproduct. chemguide.co.uk

The general reaction can be represented as: R-OH + Cl-C(=O)-R' → R-O-C(=O)-R' + HCl

This method is often preferred over Fischer esterification (the reaction of a carboxylic acid with an alcohol under acidic conditions) because the reaction with an acyl chloride is typically faster, more exothermic, and often proceeds to completion without the need to remove water. athabascau.camasterorganicchemistry.com The high reactivity of acyl chlorides like 2-(4-Ethylphenoxy)butanoyl chloride allows for the esterification of a wide range of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols. blogspot.com

A variety of esters can be synthesized using this methodology, and their properties are dictated by the specific alcohol used. The resulting esters find applications as plasticizers, solvents, and as key structural motifs in biologically active molecules. athabascau.cafishersci.it

Table 1: Examples of Ester Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 2-(4-Ethylphenoxy)butanoyl chloride | Ethanol | Ethyl 2-(4-ethylphenoxy)butanoate |

| 2-(4-Ethylphenoxy)butanoyl chloride | Phenol | Phenyl 2-(4-ethylphenoxy)butanoate |

Role in Amide Bond Formation

Similar to ester synthesis, 2-(4-Ethylphenoxy)butanoyl chloride readily reacts with primary and secondary amines to form amides. libretexts.orgmasterorganicchemistry.comchemsrc.com This amidation reaction is another example of nucleophilic acyl substitution and is a cornerstone of peptide synthesis and the creation of numerous pharmaceuticals and polymers. libretexts.orgchemsrc.com The reaction is typically rapid and efficient, proceeding via the attack of the nucleophilic amine on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. masterorganicchemistry.com

The general reaction is as follows: R-NH₂ + Cl-C(=O)-R' → R-NH-C(=O)-R' + HCl

To neutralize the HCl byproduct, a base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture. organic-chemistry.org The formation of N-substituted amides is also possible by reacting the acyl chloride with primary amines. chemsrc.com The robustness of this reaction makes 2-(4-Ethylphenoxy)butanoyl chloride a valuable reagent for introducing the 2-(4-ethylphenoxy)butanoyl moiety into amine-containing molecules, thereby modifying their physical, chemical, and biological properties.

Synthesis of Thioester Derivatives

Thioesters, which are sulfur analogs of esters, can be synthesized by reacting 2-(4-Ethylphenoxy)butanoyl chloride with thiols (mercaptans). masterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction, known as thioesterification, follows a similar nucleophilic acyl substitution pathway. masterorganicchemistry.com The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon and displacing the chloride ion. masterorganicchemistry.com

The general reaction is: R-SH + Cl-C(=O)-R' → R-S-C(=O)-R' + HCl

Thioesters are important intermediates in organic synthesis and are found in various natural products. They are known for their unique reactivity and are often used in the construction of carbon-carbon bonds and other functional groups. The synthesis of thioesters from acyl chlorides like 2-(4-Ethylphenoxy)butanoyl chloride provides a reliable method for accessing this important class of compounds. masterorganicchemistry.comlibretexts.org

Utility in Functionalization of Carbonaceous Nanomaterials (e.g., Carbon Nanotubes)

The functionalization of carbon nanotubes (CNTs) is crucial for improving their solubility and processability, thereby enabling their use in various applications, including electronics, composites, and biomedical devices. Acyl chlorides, such as 2-(4-Ethylphenoxy)butanoyl chloride, can be employed to covalently modify the surface of CNTs.

This is typically achieved by first introducing carboxylic acid groups onto the CNT surface through oxidation. These carboxylic acid groups can then be converted to acyl chlorides by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride-functionalized CNTs can then react with various nucleophiles, such as amines or alcohols, to attach the desired functional groups. While direct reactions of 2-(4-Ethylphenoxy)butanoyl chloride with pristine CNTs are less common, its use in functionalizing pre-oxidized CNTs represents a potential application for tailoring the properties of these nanomaterials.

Preparation of Diverse Carbonyl-Containing Organic Molecules

Beyond the synthesis of esters, amides, and thioesters, 2-(4-Ethylphenoxy)butanoyl chloride serves as a precursor for a variety of other carbonyl-containing molecules. One of the most significant applications is in the Friedel-Crafts acylation reaction. blogspot.commasterorganicchemistry.comorganic-chemistry.orgyoutube.com In this electrophilic aromatic substitution reaction, an aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). blogspot.comorganic-chemistry.orgyoutube.com

This reaction allows for the direct attachment of the 2-(4-ethylphenoxy)butanoyl group to an aromatic ring, leading to the formation of aryl ketones. blogspot.com These ketones can then be further transformed into a variety of other compounds. For instance, the carbonyl group can be reduced to a methylene (B1212753) group via a Clemmensen or Wolff-Kishner reduction, providing a route to alkylated aromatic compounds. masterorganicchemistry.com

Integration into Novel Synthetic Methodologies

The reactivity of 2-(4-Ethylphenoxy)butanoyl chloride allows for its incorporation into modern and innovative synthetic strategies. While specific examples detailing the use of this particular compound in named reactions or complex multi-step syntheses are not extensively documented in readily available literature, its structural features suggest its potential utility in various contemporary synthetic approaches.

For instance, its role as an acylating agent could be exploited in dynamic kinetic resolution processes or in the development of new probes for chemical biology. The phenoxy ether linkage and the ethyl group on the aromatic ring provide sites for further functionalization, potentially leading to the development of novel ligands for catalysis or new materials with tailored properties. As synthetic methodologies continue to evolve, the application of versatile building blocks like 2-(4-Ethylphenoxy)butanoyl chloride is expected to expand into new and exciting areas of chemical research.

Development of Selective Functionalization Strategies

The high reactivity of the acyl chloride functional group (–COCl) is central to the chemical utility of 2-(4-Ethylphenoxy)butanoyl chloride. chemistrystudent.com This reactivity stems from the electron-withdrawing effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon, which imparts a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack. chemistrystudent.com This inherent electrophilicity allows for a range of selective functionalization strategies through nucleophilic addition-elimination reactions. chemistrystudent.comsavemyexams.com

In these reactions, a nucleophile adds to the carbonyl carbon, followed by the elimination of the chloride ion, which is an excellent leaving group. chemistrysteps.comtaylorandfrancis.com Various nucleophiles containing a hydrogen atom bonded to an electronegative atom with a lone pair of electrons, such as oxygen or nitrogen, can be employed. chemistrystudent.comchemguide.co.uk This facilitates the conversion of the acyl chloride into a diverse array of other functional groups.

Key selective transformations include:

Hydrolysis: Vigorous reaction with water at room temperature yields the corresponding carboxylic acid, 2-(4-ethylphenoxy)butanoic acid, and hydrogen chloride. savemyexams.comlibretexts.orgchemguide.co.uk

Reaction with Alcohols and Phenols: This reaction produces esters. savemyexams.comlibretexts.org For example, reacting 2-(4-Ethylphenoxy)butanoyl chloride with an alcohol would form an alkyl 2-(4-ethylphenoxy)butanoate. While the reaction with alcohols is typically vigorous, the reaction with phenols can be slightly less so due to the modified reactivity of the phenolic -OH group. libretexts.orgchemguide.co.uk

Reaction with Ammonia and Amines: These reactions lead to the formation of amides. savemyexams.com Ammonia yields a primary amide, while primary amines produce secondary amides. chemistrystudent.com

Reduction: Acyl chlorides can be chemoselectively reduced to alcohols using reducing agents like sodium borohydride. chemistrysteps.comtandfonline.com

Formation of Anhydrides: Reaction with a carboxylate salt results in the formation of a carboxylic acid anhydride (B1165640). chemistrysteps.com

These reactions are highly efficient and often preferred over using the less reactive parent carboxylic acid, making acyl chlorides like 2-(4-Ethylphenoxy)butanoyl chloride valuable synthetic intermediates. savemyexams.com

Table 1: Selective Functionalization Reactions of Acyl Chlorides

| Reactant | Product Functional Group | General Product |

| Water | Carboxylic Acid | R-COOH |

| Alcohol | Ester | R-COOR' |

| Phenol | Ester | R-COOAr |

| Ammonia | Primary Amide | R-CONH₂ |

| Primary Amine | Secondary Amide | R-CONHR' |

| Carboxylate Salt | Acid Anhydride | R-CO-O-CO-R' |

| Sodium Borohydride | Primary Alcohol | R-CH₂OH |

Exploration of Tandem and Cascade Reaction Sequences

The reactivity of acyl chlorides also makes them suitable for designing tandem or cascade reactions, where multiple chemical transformations occur in a single pot, enhancing synthetic efficiency. A notable example involves the electrochemical generation of an acyl chloride intermediate that then participates in a cascade reaction to synthesize esters. researchgate.net In one such system, an O₂-triggered electrochemical process facilitates the formation of the acyl chloride, which is then immediately consumed in a subsequent chemical nucleophilic reaction with an alcohol to yield the final ester product. researchgate.net This approach combines electrocatalysis with a chemical reaction, highlighting a green and efficient route for ester synthesis. researchgate.net

The bifunctional nature of some acyl chlorides, like chloroacetyl chloride, allows them to be used in various acylation and nucleophilic substitution reactions, further demonstrating their utility in complex synthetic sequences. taylorandfrancis.com

Contributions to Materials Science through Chemical Modification

The ability of acyl chlorides to react readily with various functional groups is harnessed in materials science for chemical modification. nih.gov

Acyl chlorides serve as a versatile tool for surface functionalization and interface engineering. nih.gov Their high reactivity is exploited to covalently attach molecules containing alcohol, thiol, or amine groups onto a substrate. nih.gov For example, amorphous carbon substrates have been modified with acyl chloride groups to create a surface capable of binding a variety of molecule types. nih.gov

This process typically involves:

Covalently modifying the substrate with a molecule containing a carboxylic acid group.

Converting the surface-bound carboxylic acid groups into acyl chloride groups, often through a gas-phase reaction with a reagent like thionyl chloride. nih.gov

The resulting acyl chloride-terminated surface can then be used to fabricate arrays of small organic molecules or biomolecules, such as oligonucleotides, for high-throughput screening applications. nih.gov This provides a flexible platform for creating complex and functional surfaces for various technological applications. nih.gov

Environmental Research Perspectives on Phenoxy-Containing Compounds

While 2-(4-Ethylphenoxy)butanoyl chloride itself is a reactive intermediate, the broader class of phenoxy-containing compounds, particularly phenoxyalkanoic acid herbicides, has been the subject of extensive environmental research. nih.govresearchgate.netresearchgate.net These compounds are used globally to control broadleaf weeds in agriculture and forestry. researchgate.netprakritimitrango.com Due to their widespread use, high water solubility, and low sorption to soil, they are mobile in the environment and can potentially contaminate soil, surface water, and groundwater. nih.govresearchgate.netresearchgate.net

The environmental fate of phenoxy compounds is governed by a combination of physical, chemical, and biological processes. awsjournal.orgagronomy.org Key transformation pathways that reduce their concentration in the environment include hydrolysis, photodegradation, and, most significantly, microbial degradation. nih.gov

Hydrolysis: Ester forms of phenoxy acids are converted to their corresponding acid forms through hydrolysis. The rate of this reaction is influenced by pH and temperature, generally increasing in alkaline water and at higher temperatures. nih.gov

Photodegradation: Sunlight can decompose phenoxy acids, a process that can be significant in shallow, well-insolated waters. nih.gov

Biodegradation: Microbial decomposition is considered a primary mechanism for the dissipation of phenoxy herbicides in soil and water. nih.govresearchgate.net

The persistence of these compounds varies. For instance, the half-lives of 2,4-D and 2,4,5-T in forest vegetation were reported to be approximately 37 and 17 days, respectively, though this can be influenced by environmental conditions like moisture. oregonstate.edu

The biodegradation of phenoxy-containing compounds is carried out by a diverse range of soil and aquatic microorganisms, including both aerobic and anaerobic bacteria. nih.govgoogle.com The efficiency of this process depends on factors like microbial population composition, oxygen levels, temperature, and pH. nih.govcollectionscanada.gc.ca

The primary biodegradation pathways for phenoxy herbicides often involve two main strategies:

Cleavage of the Ether Linkage: This pathway breaks the bond between the phenoxy ring and the alkanoic acid side chain. For example, the degradation of MCPA can yield 4-chloro-2-methylphenol (B52076) (MCP) and acetic acid. wikipedia.org

Hydroxylation: This involves adding a hydroxyl group, often to the alkyl side chain. MCPA can be hydroxylated at the methyl group to form cloxyfonac. wikipedia.org

For well-studied phenoxyacetic acids like 2,4-D and MCPA, the initial step is often catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene, which is found in various soil bacteria. researchgate.netwikipedia.orgresearchgate.net Subsequent enzymatic steps further break down the aromatic ring. researchgate.net

The rate of biodegradation varies among different phenoxy herbicides. Generally, the degradation rate follows the order: 2,4-D > MCPA > mecoprop-P > dichlorprop-P. researchgate.netasm.org This difference in degradation rates contributes to their varying potential for leaching and persistence in the environment. researchgate.netasm.org Studies have shown that microbial communities can adapt to these compounds, leading to enhanced degradation rates upon repeated exposure. prakritimitrango.comnjit.edu

Table 2: Biodegradation of Common Phenoxy Herbicides

| Herbicide | Common Degradation Products | Key Microbial Process |

| MCPA (4-chloro-2-methylphenoxyacetic acid) | 4-chloro-2-methylphenol (MCP), Cloxyfonac | Ether linkage cleavage, Methyl group hydroxylation wikipedia.org |

| 2,4-D (2,4-dichlorophenoxyacetic acid) | 2,4-dichlorophenol (2,4-DCP), Chlorohydroquinone | Ether linkage cleavage, Ring hydroxylation researchgate.net |

| MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) | MCPA | β-oxidation of the side chain nih.gov |

| Mecoprop (MCPP) | Varies | Slower degradation than 2,4-D and MCPA researchgate.netasm.org |

Environmental Fate and Transformation Pathways of Phenoxy Derivatives

Photodegradation Processes in Aquatic Environments

In aquatic systems, phenoxy compounds can be degraded by sunlight through a process called photodegradation or photolysis. nih.govnih.gov This process can occur through two main mechanisms:

Direct Photolysis: This occurs when the compound itself absorbs light energy, leading to its chemical transformation. nih.gov Phenoxy acids possess aromatic structures that can absorb UV radiation, but this typically occurs at wavelengths shorter than those that predominantly reach the Earth's surface, making direct photolysis in the natural environment often inefficient. nih.gov

Indirect Photolysis: This more significant pathway involves photosensitizers, which are other substances in the water (like dissolved organic matter or nitrate (B79036) ions) that absorb sunlight and produce highly reactive species such as hydroxyl radicals (•OH) and singlet oxygen. nih.govrsc.orgmn.govresearchgate.net These reactive species then attack and degrade the phenoxy compound. nih.govrsc.org The rate of indirect photolysis is influenced by water clarity and the concentration of photosensitizers. nih.govresearchgate.net

Hydrolytic Transformations in Aqueous Media

Hydrolysis is a key chemical reaction that initiates the degradation of certain forms of phenoxy compounds, particularly their ester derivatives. nih.gov For 2-(4-Ethylphenoxy)butanoyl chloride, hydrolysis is the most immediate and critical transformation. Acyl chlorides are highly reactive with water and undergo rapid hydrolysis to form the corresponding carboxylic acid—in this case, 2-(4-ethylphenoxy)butanoic acid—and hydrochloric acid. savemyexams.comdocbrown.infochemguideforcie.co.ukacs.org This reaction is generally vigorous and much faster than the hydrolysis of other related compounds like alkyl or aryl chlorides. chemguideforcie.co.uk The rate of hydrolysis can be influenced by temperature and pH, with faster rates observed at higher temperatures and in alkaline conditions. nih.gov

Advanced Remediation Strategies for Phenoxy Compounds in the Environment

Due to the potential for environmental contamination by phenoxy compounds, various remediation strategies have been developed to clean up affected soil and water. researchgate.netmdpi.com These range from harnessing natural biological processes to employing advanced chemical treatments.

Bioremediation Approaches

Bioremediation utilizes biological organisms, primarily microorganisms and plants, to remove or neutralize pollutants. researchgate.net It is considered an environmentally friendly and cost-effective approach. nih.gov

Biostimulation: This strategy involves stimulating the existing native microbial population in a contaminated site to enhance their degradation activity. bohrium.com This is often achieved by adding nutrients, oxygen, or other growth-limiting substances to the environment. nih.govnih.gov

Bioaugmentation: This approach involves introducing specific, pre-selected microorganisms with known degradative capabilities to a contaminated site. bohrium.comresearchgate.net This is particularly useful when the indigenous microbial population lacks the ability to degrade the target contaminant. researchgate.netresearchgate.net The combination of biostimulation and bioaugmentation has been shown to be a promising strategy for the remediation of soils contaminated with phenoxy herbicides like 2,4-D. bohrium.comresearchgate.netnih.gov

Phytoremediation: This method uses plants to clean up contaminated environments. researchgate.net Plants can help degrade organic pollutants in the soil through their root systems (rhizoremediation), which support a rich microbial community in the rhizosphere. researchgate.net Some plants can also take up and metabolize contaminants within their tissues. acs.org